molecular formula C30H24O12 B1338221 2,3,6,7,10,11-Hexaacetoxytriphenylene CAS No. 32829-08-6

2,3,6,7,10,11-Hexaacetoxytriphenylene

Cat. No.: B1338221
CAS No.: 32829-08-6
M. Wt: 576.5 g/mol
InChI Key: YTKHQSUTXVUOGK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3,6,7,10,11-Hexaacetoxytriphenylene typically involves the acetylation of 2,3,6,7,10,11-hexahydroxytriphenylene. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The process involves multiple steps, including the preparation of the starting material (2,3,6,7,10,11-hexahydroxytriphenylene) through the oxidative trimerization of catechol derivatives .

Chemical Reactions Analysis

2,3,6,7,10,11-Hexaacetoxytriphenylene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction restores the hydroxyl groups .

Properties

IUPAC Name

(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKHQSUTXVUOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473932
Record name 2,3,6,7,10,11-Hexaacetoxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32829-08-6
Record name 2,3,6,7,10,11-Hexaacetoxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,3,6,7,10,11-hexaacetoxytriphenylene impact the performance of organic solar cells?

A1: The research demonstrates that incorporating a small amount (3 wt%) of this compound (DLC 2) into the active layer of a poly(3-hexylthiophene):[6,6]-phenyl-C61-butyric acid methyl ester (P3HT:PC61BM) bulk-heterojunction organic photovoltaic device leads to improved power conversion efficiency []. This enhancement is attributed to the self-assembling ability and high charge carrier mobility of DLC 2, which likely optimizes the morphology of the active layer and facilitates charge transport.

Q2: What are the potential advantages of using discotic liquid crystals like this compound in organic photovoltaic devices?

A2: Discotic liquid crystals, including this compound, offer several potential advantages for organic photovoltaic applications []:

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